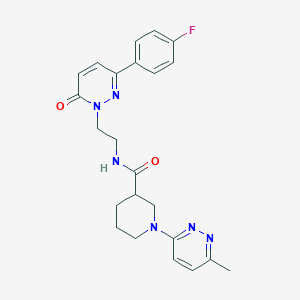

![molecular formula C17H13N3O3S2 B2541948 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034396-71-7](/img/structure/B2541948.png)

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

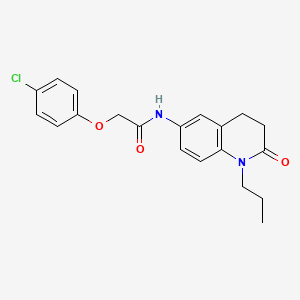

“N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains a thiophene nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds often involves the use of furan-2-carbonyl chloride and pyridin-2-amine . The product is then treated with diphosphorus pentasulfide to afford the corresponding thioamide . The thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a furan ring, a thiophene ring, and a benzo[c][1,2,5]thiadiazole ring.Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, similar compounds have been subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Scientific Research Applications

- Antibacterial Potential : Furan derivatives have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have explored various synthetic techniques to create effective and secure antimicrobial agents.

Anticancer Activity

Apart from antibacterial properties, furan derivatives have also been investigated for their potential in cancer treatment. Although specific studies on our compound are limited, we can draw insights from related furan-based compounds:

- In Vitro Anticancer Activity : Novel furan derivatives have been evaluated against human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), lung carcinoma (A549), and normal skin fibroblasts (BJ1) . Further research could explore the anticancer potential of our compound.

Cytotoxic Effects

Considering the presence of both furan and thiophene moieties, we can speculate on potential cytotoxic effects:

- Lung Carcinoma : Chalcones containing furan and thiophene scaffolds have exhibited cytotoxic effects against lung carcinoma . Our compound’s structural features may contribute to similar activity.

Other Therapeutic Advantages

While specific studies on our compound are scarce, it’s worth noting that furan derivatives, in general, possess a wide range of therapeutic advantages:

- Anti-Ulcer, Diuretic, and More : Furan derivatives have been explored for anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and other properties .

- Antiviral and Anticancer Potential : Furan compounds have shown promise as antiviral agents and anticancer agents .

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 In vitro anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-3-yl)pyrazolyl derivatives. X-MOL. Link Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazolyl (thiophen-3-yl)pyrazolyl) chalcones as potential anticancer agents. SpringerLink. Link

Future Directions

Thiophene and its derivatives, including this compound, have attracted great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, to which this compound belongs, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

Btz-based compounds have been used as potential visible-light organophotocatalysts . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Biochemical Pathways

Btz-based compounds have been used in photoredox catalysis, a powerful tool for enabling organic transformations .

Result of Action

Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

The use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry .

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c21-16(11-3-4-13-14(8-11)20-25-19-13)18-10-17(22,12-5-7-24-9-12)15-2-1-6-23-15/h1-9,22H,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPMDLWPWHSVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=CSC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride](/img/structure/B2541865.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2541868.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2541869.png)

![[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B2541870.png)

![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide](/img/structure/B2541878.png)

![N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2541880.png)

![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)